1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde
Description
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde (CAS: 892149-12-1) is a heterocyclic compound featuring a pyrrole ring substituted with a formyl group at the 2-position and a pyridin-4-yl moiety connected via an ethyl linker. Its molecular weight is 200.24 g/mol, and it has been historically marketed with 95% purity, though current availability is discontinued .
Properties
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-2-1-8-14(12)9-5-11-3-6-13-7-4-11/h1-4,6-8,10H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRARAOXZCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 2-(pyridin-4-yl)ethylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in combinatorial chemistry for the development of libraries of compounds.
2. Biology:
- Antimicrobial Properties: Research has indicated that pyrrole derivatives exhibit antibacterial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde may possess similar bioactivity .
3. Medicine:
- Potential Drug Development: The compound is being explored for its potential as a bioactive agent in drug development, particularly in designing enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .
Antimicrobial Activity
A study published in PubMed Central highlighted the antibacterial properties of pyrrole derivatives. Compounds structurally related to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Drug Design
Research focusing on pyrrole-containing compounds has shown their effectiveness in modulating biological pathways. For example, derivatives have been tested for their ability to inhibit specific enzymes involved in disease mechanisms, showcasing their potential role in therapeutic applications .
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Intermediate in organic synthesis | Used in combinatorial chemistry |
| Biology | Antimicrobial activity | Inhibition of Staphylococcus aureus |
| Medicine | Drug development | Potential enzyme inhibitors |
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their properties:
Electronic and Solubility Profiles
- Pyridin-4-yl vs. Piperidine/Morpholine: The pyridine group in the target compound is aromatic and planar, favoring interactions with hydrophobic pockets in biological targets.
- Thienyl-Pyrimidinyl vs. Pyridin-4-yl : The thiophene and pyrimidine groups in the analog from increase electron-richness, which may alter redox properties or binding kinetics compared to pyridine. Pyrimidine’s nitrogen atoms could enable additional hydrogen bonding .
- Fluorinated Chain : The fluorinated analog () exhibits extreme lipophilicity, improving blood-brain barrier penetration but posing synthetic and toxicity challenges. Fluorine’s electron-withdrawing effect may stabilize the molecule against metabolic degradation .
Biological Activity
1-[2-(Pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, combining pyridine and pyrrole moieties. This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data and findings from diverse studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyridine ring, a pyrrole ring, and an aldehyde functional group, which contribute to its biological activity.
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting that this compound may interact with multiple biological macromolecules, leading to diverse effects at the cellular level.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and inflammation. For instance, pyrrole derivatives have been noted for their potential as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in malaria treatment .
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The antimicrobial activity of this compound has been explored in vitro against various pathogens:
| Pathogen | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.125 | 2.0 (ciprofloxacin) |
| Escherichia coli | 12.5 | 2.0 (ciprofloxacin) |
These results suggest that this compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
The potential anticancer properties of the compound have also been investigated. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For example, similar pyrrole derivatives have demonstrated the ability to reduce the viability of cancer cells significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 8 |
These findings indicate that the compound may be effective in targeting specific cancer types .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential for treating inflammatory diseases .
Case Studies
Several case studies highlight the biological significance of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various pyrrole derivatives against Candida albicans, where this compound showed superior antifungal activity compared to traditional antifungals.
- Cancer Cell Line Studies : Research conducted on different cancer cell lines demonstrated that this compound could inhibit cell growth by inducing apoptosis through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : Adapt protocols from analogous pyrrole-carbaldehyde syntheses. For example, the Vilsmeier-Haack reaction (using POCl₃/DMF) is effective for introducing the aldehyde group, as demonstrated in the synthesis of 5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde (85% yield via optimized conditions) . Pyridin-4-yl ethyl substitution can be achieved via nucleophilic alkylation using 4-vinylpyridine or coupling reactions, though steric effects may require elevated temperatures (80–100°C) .
- Data Contradictions : Yields for similar compounds vary (85–98%) due to solvent polarity, catalyst loadings, and purification methods. For reproducibility, use anhydrous solvents and monitor intermediates via TLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Compare and NMR shifts with structurally related compounds (e.g., 1-ethyl-1H-pyrrole-2-carbaldehyde: aldehyde proton at δ 9.54 ppm, pyrrole protons at δ 6.25–7.00 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for analogs: m/z 216.1019) using HRMS .
Q. What are the stability considerations for long-term storage of this compound?
- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for target binding studies?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to optimize the compound’s geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) can assess interactions with biological targets (e.g., kinase active sites), leveraging the pyridine ring’s π-π stacking potential .
Q. What strategies resolve contradictions in biological activity data for pyrrole-carbaldehyde derivatives?
- Case Study : Analogous compounds like 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde show variable antimicrobial activity. Validate assays using standardized MIC protocols and control for solvent effects (e.g., DMSO cytotoxicity <1% v/v). Cross-reference with structural analogs (e.g., pyrazole-carbaldehydes) to identify SAR trends .
Q. How can reaction kinetics be optimized for scalable synthesis without compromising enantiomeric purity?
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor aldehyde formation rates. For enantioselective alkylation, employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings, achieving >90% ee under low-temperature (-20°C) conditions .
Q. What are the challenges in evaluating the compound’s pharmacokinetic (PK) properties, and how are they addressed?
- In Vitro Assays : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles. The pyridine moiety may enhance solubility but could increase hepatic clearance. Compare with methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride, which shows improved bioavailability via ester prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
